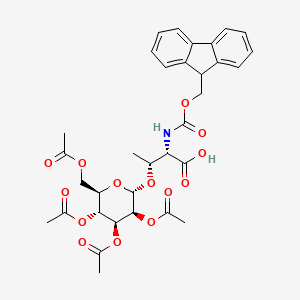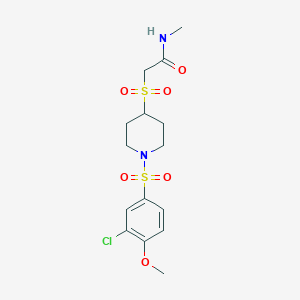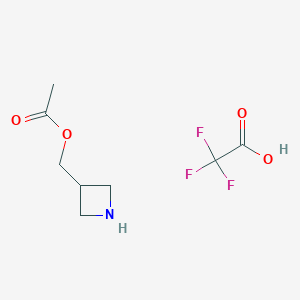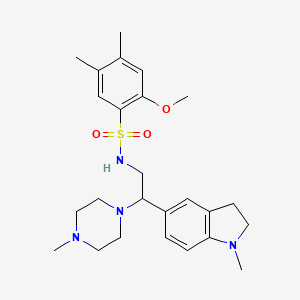
Tert-butyl 4-ethynyl-4-fluoropiperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 4-ethynyl-4-fluoropiperidine-1-carboxylate is a chemical compound with the molecular formula C₁₂H₁₈FNO₂ and a molecular weight of 227.28 g/mol. This compound is notable for its unique chemical structure, which includes a piperidine ring substituted with an ethynyl group and a fluorine atom, as well as a tert-butyl ester group. It is primarily used in research settings and has various applications in synthetic chemistry and pharmaceutical development.
Preparation Methods
The synthesis of tert-butyl 4-ethynyl-4-fluoropiperidine-1-carboxylate typically involves multiple stepsThe final step involves the esterification of the carboxyl group with tert-butyl alcohol .
-
Synthetic Route
Step 1: Formation of the piperidine ring.
Step 2: Introduction of the ethynyl group via a nucleophilic substitution reaction.
Step 3: Fluorination of the piperidine ring.
Step 4: Esterification with tert-butyl alcohol.
-
Reaction Conditions
- The reactions are typically carried out under inert atmosphere conditions to prevent oxidation.
- Common solvents include dichloromethane and tetrahydrofuran.
- Catalysts such as palladium or copper may be used in the ethynylation step.
-
Industrial Production
- Industrial production methods may involve similar synthetic routes but are optimized for large-scale synthesis.
- Continuous flow reactors and automated synthesis platforms can be employed to increase efficiency and yield.
Chemical Reactions Analysis
Tert-butyl 4-ethynyl-4-fluoropiperidine-1-carboxylate undergoes various chemical reactions, including:
-
Oxidation
- The ethynyl group can be oxidized to form carbonyl compounds.
- Common oxidizing agents include potassium permanganate and chromium trioxide.
-
Reduction
- The compound can be reduced to form saturated derivatives.
- Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.
-
Substitution
- The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
- Reagents such as sodium azide or potassium cyanide can be used for these transformations.
-
Major Products
- Oxidation products include carbonyl compounds.
- Reduction products include saturated piperidine derivatives.
- Substitution products vary depending on the nucleophile used.
Scientific Research Applications
Tert-butyl 4-ethynyl-4-fluoropiperidine-1-carboxylate has several scientific research applications:
-
Chemistry
- Used as a building block for the synthesis of more complex molecules.
- Employed in the development of new synthetic methodologies.
-
Biology
- Investigated for its potential biological activity and interactions with biological targets.
- Used in studies of enzyme inhibition and receptor binding.
-
Medicine
- Explored as a potential lead compound for the development of new pharmaceuticals.
- Studied for its potential therapeutic effects in various disease models.
-
Industry
- Utilized in the production of specialty chemicals and advanced materials.
- Employed in the development of new catalysts and reagents.
Mechanism of Action
The mechanism of action of tert-butyl 4-ethynyl-4-fluoropiperidine-1-carboxylate involves its interaction with specific molecular targets. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the fluorine atom can form hydrogen bonds with polar residues . These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Tert-butyl 4-ethynyl-4-fluoropiperidine-1-carboxylate can be compared with other similar compounds, such as:
-
Tert-butyl 4-amino-3-fluoropiperidine-1-carboxylate
-
Tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate
-
Tert-butyl 4-ethynyl-4-chloropiperidine-1-carboxylate
These comparisons highlight the unique properties and applications of this compound, making it a valuable compound in various fields of research and development.
Properties
IUPAC Name |
tert-butyl 4-ethynyl-4-fluoropiperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18FNO2/c1-5-12(13)6-8-14(9-7-12)10(15)16-11(2,3)4/h1H,6-9H2,2-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVGWDBGQOAGBTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(C#C)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-ethoxy-N-(2-{2H,3H-imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)benzamide](/img/structure/B2497702.png)
![7-hydroxy-N-(4-iodophenyl)-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide](/img/structure/B2497704.png)
![N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-1-(propan-2-yl)-1H-imidazole-4-sulfonamide](/img/structure/B2497705.png)

![2-(3-Cyclopropyl-4-(difluoromethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid](/img/structure/B2497707.png)



![2-[7-[(4-Tert-butylphenyl)methoxy]-4-methyl-2-oxochromen-3-yl]acetic acid](/img/structure/B2497713.png)
![5-[(4-methoxybenzenesulfonyl)methyl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B2497714.png)

![N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2497718.png)


